2,2'-Bipyridine, 4-bromo-, 1-oxide
Overview
Description
2,2’-Bipyridine, 4-bromo-, 1-oxide is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound features a bromine atom at the 4-position and an oxide group at the 1-position, making it a unique variant of bipyridine. It is widely used as a ligand in various chemical reactions and has significant applications in the fields of chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4-bromo-, 1-oxide typically involves the oxidation of 2,2’-bipyridine followed by bromination. One common method includes the use of m-chloroperbenzoic acid to oxidize 2,2’-bipyridine to 2,2’-bipyridine-1-oxide. The subsequent bromination at the 4-position can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation and bromination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and maximize the output .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4-bromo-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding bipyridine derivative.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the initial oxidation step.
Reduction: Reducing agents like zinc powder in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and materials science .
Scientific Research Applications
2,2’-Bipyridine, 4-bromo-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4-bromo-, 1-oxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as donor sites, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, redox reactions, and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the bromine and oxide groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2,2’-Bipyridine-1-oxide: Similar to 2,2’-Bipyridine, 4-bromo-, 1-oxide but without the bromine atom.
Uniqueness
2,2’-Bipyridine, 4-bromo-, 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct chemical properties and reactivity. This makes it particularly useful in forming specific metal complexes and in applications requiring precise control over coordination environments .
Properties
IUPAC Name |
4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCBELJQDBBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592550 | |
Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14163-03-2 | |
Record name | 4-Bromo-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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